Tyrosinase-IN-2

Descripción general

Descripción

Tyrosinase-IN-2 es un potente inhibidor de la enzima tirosinasa, que es responsable de la producción de melanina en varios organismos. La tirosinasa es una enzima que contiene cobre que cataliza la oxidación de fenoles, como la tirosina, para producir melanina y otros pigmentos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Tyrosinase-IN-2 normalmente implica síntesis orgánica de varios pasos. El proceso comienza con la preparación de la estructura central, seguida de la introducción de grupos funcionales que mejoran su actividad inhibitoria. Las rutas sintéticas comunes incluyen:

Paso 1: Formación de la estructura central a través de una reacción de condensación.

Paso 2: Introducción de grupos hidroxilo mediante reacciones de hidroxilación.

Paso 3: Modificaciones finales para mejorar la especificidad y la potencia, a menudo involucrando reacciones de acilación o alquilación.

Métodos de Producción Industrial: La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:

Optimización de las condiciones de reacción: Temperatura, pH y selección de solventes para maximizar el rendimiento y la pureza.

Procesos de purificación: Técnicas como la cristalización, la destilación y la cromatografía para asegurar la alta pureza del producto final

Análisis De Reacciones Químicas

Tipos de Reacciones: Tyrosinase-IN-2 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas, que son intermediarios reactivos.

Reducción: Las reacciones de reducción pueden convertir las quinonas nuevamente a fenoles.

Sustitución: Los grupos funcionales en el compuesto se pueden sustituir para modificar su actividad y especificidad.

Reactivos y Condiciones Comunes:

Oxidación: Normalmente implica oxígeno molecular o peróxido de hidrógeno como agentes oxidantes.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varias quinonas y fenoles sustituidos, que pueden reaccionar aún más para formar estructuras complejas .

Aplicaciones Científicas De Investigación

Dermatological Applications

Skin Pigmentation Disorders

Tyrosinase-IN-2 has shown promise as a therapeutic agent for treating various skin pigmentation disorders, including melasma and post-inflammatory hyperpigmentation. The compound's ability to inhibit tyrosinase activity effectively reduces melanin production, making it a potential alternative to traditional treatments such as hydroquinone and kojic acid. Studies indicate that this compound exhibits a competitive inhibition mechanism against tyrosinase, which may enhance its efficacy in managing hyperpigmentation conditions .

Case Study: Efficacy in Melanoma Treatment

In a study involving B16 melanoma cells, this compound demonstrated significant inhibition of melanin production stimulated by α-melanocyte-stimulating hormone. The compound's IC50 value was comparable to that of established inhibitors, suggesting its potential as a lead compound for further development in melanoma therapies .

Pharmaceutical Applications

Production of L-DOPA

this compound is also investigated for its role in the biosynthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), a precursor for neurotransmitters such as dopamine. The compound's ability to facilitate L-DOPA synthesis through enzymatic reactions positions it as a valuable resource in the pharmaceutical industry, particularly for treating Parkinson’s disease .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound, which may contribute to its therapeutic effects. By reducing oxidative stress in cells, the compound could play a role in preventing cellular damage associated with various diseases .

Environmental Applications

Bioremediation

this compound has potential applications in environmental technology, specifically in bioremediation processes. The compound can be utilized to detoxify phenolic compounds in wastewater and contaminated soils. Its enzymatic properties allow it to break down harmful substances, making it an effective agent for environmental cleanup efforts .

Comparative Data Table

The following table summarizes key findings related to this compound and its applications:

Mecanismo De Acción

Tyrosinase-IN-2 ejerce sus efectos al unirse al sitio activo de la enzima tirosinasa, inhibiendo así su actividad. El compuesto interactúa con los iones de cobre en el sitio activo de la enzima, evitando la oxidación de la tirosina a melanina. Esta inhibición ocurre a través de varias vías:

Unión directa: El compuesto se une directamente a los iones de cobre, bloqueando el acceso del sustrato.

Modulación alostérica: El compuesto induce cambios conformacionales en la enzima, reduciendo su actividad.

Regulación de la expresión genética: El compuesto también puede afectar la expresión de genes involucrados en la síntesis de melanina, reduciendo aún más la producción de melanina .

Comparación Con Compuestos Similares

Tyrosinase-IN-2 se compara con otros inhibidores de la tirosinasa, como el ácido kójico, la arbutina y la hidroquinona:

Ácido Kójico: Un inhibidor natural con potencia moderada pero potencial para irritación de la piel.

Arbutina: Un derivado de hidroquinona glicosilado con buen perfil de seguridad pero menor potencia.

Hidroquinona: Un inhibidor altamente potente pero asociado con efectos secundarios significativos y restricciones regulatorias.

Unicidad de this compound:

Mayor Potencia: this compound exhibe una mayor actividad inhibitoria en comparación con muchos inhibidores naturales.

Mejor Perfil de Seguridad: Tiene menos efectos secundarios en comparación con la hidroquinona, lo que lo convierte en una alternativa más segura para el uso a largo plazo.

Versatilidad: Su naturaleza sintética permite modificaciones para mejorar la especificidad y reducir los efectos secundarios

En conclusión, this compound es un compuesto valioso con un potencial significativo en varios campos, desde la cosmética hasta la medicina. Sus propiedades únicas y sus aplicaciones versátiles lo convierten en un tema de investigación y desarrollo continuo.

Actividad Biológica

Tyrosinase-IN-2 is a compound that has garnered attention for its potential as a tyrosinase inhibitor, which is crucial in various biological processes, including melanin synthesis and the pathology of certain diseases. This article details the biological activity of this compound, focusing on its inhibitory mechanisms, structure-activity relationships (SAR), and implications for therapeutic applications.

Overview of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, playing a pivotal role in melanin biosynthesis. It converts L-tyrosine into L-DOPA and subsequently into dopaquinone, which further leads to melanin production. Dysregulation of tyrosinase activity is implicated in conditions such as hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease (PD) and melanoma .

Mechanism of Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on tyrosinase activity. The compound's mechanism of action has been characterized through various assays:

- Kinetic Studies : Utilizing Lineweaver–Burk plots, this compound was shown to act as a competitive inhibitor. The IC50 value was determined to be 5.9 μM, indicating a potent inhibitory effect compared to the standard kojic acid (IC50 = 16.4 μM) .

- Molecular Docking : Docking studies revealed that this compound binds effectively to the active site of tyrosinase, suggesting strong interactions with key residues involved in substrate binding and catalysis. The binding energies were reported as -7.0 kcal/mol for mushroom tyrosinase (mTYR) and -6.5 kcal/mol for human tyrosinase-related protein 1 (TYRP1) .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has identified specific structural features that contribute to its inhibitory efficacy:

| Compound | IC50 (μM) | Binding Energy (kcal/mol) | Inhibition Type |

|---|---|---|---|

| This compound | 5.9 ± 2.47 | -7.0 (mTYR) | Competitive |

| Kojic Acid | 16.4 ± 3.53 | -4.996 | Noncompetitive |

The presence of specific functional groups in this compound enhances its interaction with the enzyme, thereby increasing its potency as an inhibitor .

Case Studies

- In Vitro Studies : In B16 melanoma cell lines, this compound demonstrated a dose-dependent inhibition of melanin production, comparable to kojic acid, which is widely used in cosmetic formulations for skin lightening .

- Neurodegenerative Disease Link : Research indicates that dysregulated tyrosinase activity may contribute to the pathogenesis of PD and melanoma. The dual role of tyrosinase in these conditions underscores the therapeutic potential of inhibitors like this compound .

Implications for Therapeutic Applications

The biological activity of this compound positions it as a promising candidate for developing treatments for hyperpigmentation disorders and possibly neurodegenerative diseases associated with tyrosinase dysregulation:

- Cosmetic Industry : Due to its potent inhibitory effects on melanin synthesis, this compound could serve as an effective agent in skin lightening products.

- Pharmaceutical Development : Given its potential role in modulating tyrosinase activity in neurodegenerative diseases, further research could lead to novel therapeutic strategies targeting both melanoma and PD .

Propiedades

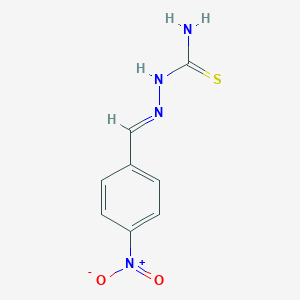

IUPAC Name |

[(4-nitrophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCBIHJEGDMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222203 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-48-4 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.